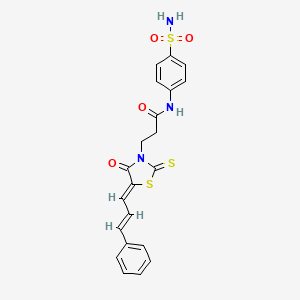

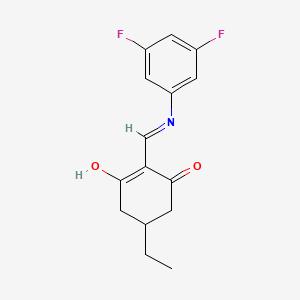

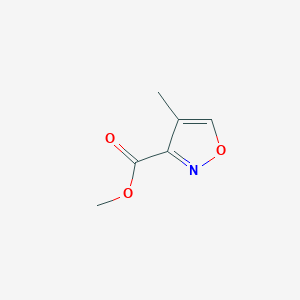

![molecular formula C21H20N4 B2365213 2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850720-64-8](/img/structure/B2365213.png)

2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyrazoles .

Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a]pyrimidines has been reported in the literature. For instance, a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used to synthesize related pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis

The molecular formula of the compound is C21H28N4O . The InChI string and the Canonical SMILES can be used to generate the 3D structure of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” are not available, related pyrazolo[1,5-a]pyrimidines have been synthesized using Cu (I) catalyzed 1,3 dipolar cycloaddition reactions .Physical And Chemical Properties Analysis

The molecular weight of the compound is 352.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 6 .科学的研究の応用

Antileishmanial Activity

This compound has shown potent antileishmanial activity . In a study, it was found that compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . This activity was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The compound also exhibits antimalarial properties . The target compounds 14 and 15 showed better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies have been conducted on this compound . The study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .

Synthesis of Bioactive Fused Polycyclic Pyrazoles

The compound can be used as a starting material for preparing 2,5-bis (4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo [1,5- a ]pyrimidine-3,6-dicarbaldehyde . This is a potential precursor for building bioactive fused polycyclic pyrazoles .

Synthesis of 4-Hetarylpyrazolo [1,5- a ] [1,3,5]Triazines

The compound can be used to synthesize 4-hetarylpyrazolo [1,5- a ] [1,3,5]triazines under microwave conditions and in the absence of solvent .

Anticancer Potential

Pyrimidine derivatives, such as this compound, have shown anticancer potential . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

将来の方向性

The future directions for “2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The compound’s structure could be optimized for better activity, and its mechanism of action could be studied in more detail .

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The degree of lipophilicity of similar compounds, ie, the affinity of these drugs for a lipid environment, allows them to diffuse easily into cells .

Result of Action

Similar compounds have displayed moderate antiproliferative activities against cancer cells .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

特性

IUPAC Name |

2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-14-8-7-11-18(12-14)23-19-13-15(2)22-21-20(16(3)24-25(19)21)17-9-5-4-6-10-17/h4-13,23H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAMMWQEQROECZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

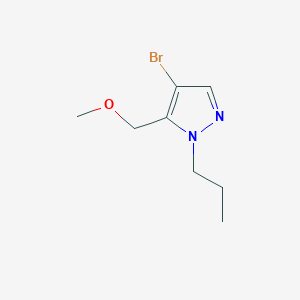

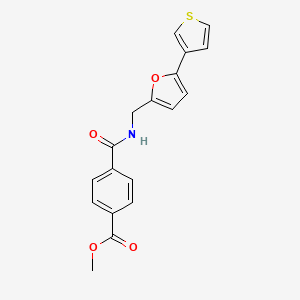

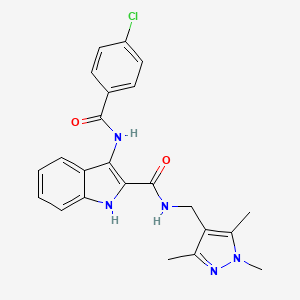

![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)

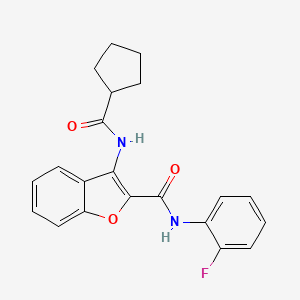

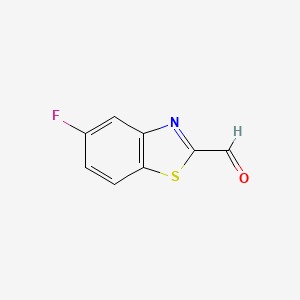

![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)

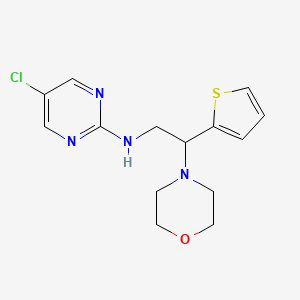

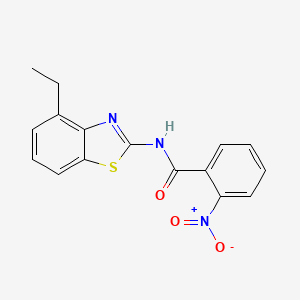

![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)

![3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2365148.png)